molecular formula C9H10F2O2 B1441931 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol CAS No. 872046-13-4

2-[4-(Difluoromethoxy)phenyl]ethan-1-ol

Cat. No. B1441931
M. Wt: 188.17 g/mol
InChI Key: QHCZMLWSRRFIBK-UHFFFAOYSA-N
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Description

“2-[4-(Difluoromethoxy)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 872046-13-4 . It has a molecular weight of 188.17 . The IUPAC name for this compound is 2-[4-(difluoromethoxy)phenyl]ethanol .


Molecular Structure Analysis

The InChI code for “2-[4-(Difluoromethoxy)phenyl]ethan-1-ol” is 1S/C9H10F2O2/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,9,12H,5-6H2 . This indicates that the compound has a difluoromethoxy group attached to the 4th position of a phenyl ring, and an ethanol group attached to the 2nd position of the phenyl ring.


Physical And Chemical Properties Analysis

“2-[4-(Difluoromethoxy)phenyl]ethan-1-ol” is a liquid at room temperature . The storage temperature is 4°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : 2-Phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, a structurally similar compound to 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol, has been synthesized as an important fragment of antiosteoporosis drug Lasofoxifene. This synthesis involved steps like etherification and esterification, highlighting the potential of 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol in pharmaceutical synthesis (Guo, 2012).

  • Intermolecular Interactions : The study of 1-phenyl-1,2-ethanediol, a related compound, revealed insights into intermolecular interactions like hydrogen bonding and C-H···π interactions in its crystal structure. This suggests that 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol may exhibit similar properties, which could be crucial in material science and crystallography (Bikas, Emami, & Kozakiewicz, 2019).

Applications in Material Science

  • Polymer Synthesis : Research on phenylquinoxaline (PQ) oligomers, which are structurally related to 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol, has shown their potential in creating solvent-resistant resins. This indicates that 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol might be useful in the development of new materials with specific properties like high solvent resistance (Ooi, Hergenrother, & Harris, 2000).

  • Liquid Crystals : The study of liquid crystals containing fluorinated molecules provides insights into the possible applications of 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol in creating materials with unique electro-optical properties. Such compounds may exhibit polymorphism and different phase behaviors, useful in displays and sensors (Kolek et al., 2013).

Potential Biological Activities

  • Biological Activities of Analogues : The synthesis and biological activities of compounds structurally similar to 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol, such as prenylated tyrosine derivatives, have been explored. These compounds exhibited significant biological activities, suggesting potential medicinal applications for 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol (Venkateswarlu, Panchagnula, & Subbaraju, 2006).

Electronic and Structural Analysis

  • Electronically Intercommunicating Iron Centers : Studies on electronically intercommunicating iron centers in compounds like diferrocenyl-1-phenyl-1H-pyrrole offer insights into the electronic properties of 2-[4-(Difluoromethoxy)phenyl]ethan-1-ol. Such studies can guide the development of novel electronic materials or sensors (Hildebrandt, Schaarschmidt, & Lang, 2011).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it can cause certain health hazards . The signal word is "Warning" . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,9,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCZMLWSRRFIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Difluoromethoxy)phenyl]ethan-1-ol

CAS RN

872046-13-4
Record name 2-[4-(difluoromethoxy)phenyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of (4-difluoromethoxyphenyl)-acetaldehyde 1.22 g, 6 mmol; from step (ii) above) in ethanol (20 mL) was cooled to 0° C. Sodium borohydride (0.27 g, 7.2 mmol) was added and the resulting reaction mixture was stirred at 0° C. for 2 h and then at room temperature for 16 h. After concentration under reduced pressure, the residue was diluted with diethylether (50 mL) and 1 M HCl (50 mL). The phases were separated and the organic phase was washed with water (50 mL) and brine (50 mL), dried over Na2SO4, and concentrated in vacuo. The crude product was purified by two times repeated chromatography on silica gel. (Horizon™, flash system from Biotage™. Column: Flash 40+M, 40×150 mm. Eluent: Gradients from 25 to 40% ethyl acetate in heptane. Concentration in vacuo afforded 0.62 g (50%) of the sub-title compound as a light yellow oil.
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50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GK Liu, WB Qin, X Li, LT Lin… - The Journal of Organic …, 2019 - ACS Publications
A facile and practical approach for the difluoromethylation of phenols and thiophenols was described. Making use of the recently developed bench-stable S-(difluoromethyl)sulfonium …
Number of citations: 20 pubs.acs.org

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